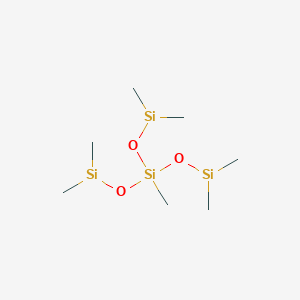

METHYLTRIS(DIMETHYLSILOXY)SILANE

Description

The exact mass of the compound 3-((Dimethylsilyl)oxy)-1,1,3,5,5-pentamethyltrisiloxane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C7H21O3Si4/c1-11(2)8-14(7,9-12(3)4)10-13(5)6/h1-7H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGISVIDNIBCUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C)(O[Si](C)C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301978 | |

| Record name | Methyltris(dimethylsiloxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17082-46-1 | |

| Record name | 3-((Dimethylsilyl)oxy)-1,1,3,5,5-pentamethyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltris(dimethylsiloxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(dimethylsilyl)oxy]-1,1,3,5,5-pentamethyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Post Synthesis Processing and Purification Techniques

After the initial synthesis, the crude product contains a mixture of the desired compound, unreacted starting materials, byproducts, and solvents. A multi-step purification process is therefore essential.

Advanced Research Applications in Materials Science and Chemical Engineering

Role in Polymer and Elastomer Science

The trifunctional nature of Methyltris(dimethylsiloxy)silane makes it a versatile building block in polymer chemistry, enabling the creation of complex, high-performance materials.

This compound, and structurally similar compounds like Tetrakis(dimethylsiloxy)silane, function as effective crosslinking agents, particularly in addition-cure (platinum-catalyzed) silicone systems. gelest.comgelest.com In these formulations, the reactive hydrogen atoms on the dimethylsiloxy groups of the silane (B1218182) undergo a hydrosilylation reaction with vinyl-functional silicone polymers. gelest.com This process creates a stable, three-dimensional network of siloxane (Si-O-Si) bonds. sinosil.com These crosslinks are exceptionally durable, imparting significant resistance to weathering, UV radiation, and high temperatures. sinosil.com This type of crosslinking is fundamental to the formulation of various materials, from liquid injection molding (LIM) systems to heat-cured rubber (HCR). gelest.com

The incorporation of this compound as a crosslinker directly enhances the physical characteristics of the final polymer. The formation of a dense crosslinked network improves mechanical properties such as tensile strength, elongation, and tear resistance. cfmats.comalibaba.com The inherent strength and stability of the Si-O-Si bonds formed during curing also contribute to the material's thermal stability. alibaba.com Research on other silane-modified systems has shown that incorporating a silane crosslinker into a polymer matrix can significantly raise the glass transition temperature (Tg), which is a key indicator of a material's heat resistance. mdpi.com This makes such polymers suitable for high-temperature applications where structural integrity must be maintained. alibaba.com

In the realm of sealants and adhesives, silane crosslinkers are essential for achieving the desired curing characteristics and final properties. While moisture-cure systems often use oxime silanes like Methyltris(methylethylketoxime)silane, this compound is well-suited for two-component, addition-cure sealant formulations. gelest.comsinosil.comspecialchem.com In these systems, it is typically packaged in a separate part from the vinyl-containing silicone polymer and the platinum catalyst. gelest.com When the components are mixed, the hydrosilylation reaction proceeds, curing the sealant into a flexible, durable elastomer with strong adhesive properties. This non-corrosive curing mechanism is advantageous for applications involving sensitive electronic components or metals. sinosil.com

With its defined T-shaped structure, this compound serves as a fundamental building block, or precursor, for more complex siloxane polymers. gelest.com Silanes with three or more reactive sites are used to introduce branches into a polymer chain, which can be used to create hard silicone resins. wikipedia.org This compound can act as a branching point or a core molecule for constructing hyper-branched or dendritic siloxane polymers. google.com Such highly branched structures are known for their unique rheological properties and are instrumental in the development of specialized fluids and resins. google.com

The structure of this compound makes it a suitable candidate to act as the central core for the synthesis of star polymers. google.com Star-shaped polymers, which consist of multiple polymer "arms" radiating from a central core, exhibit unique properties compared to their linear counterparts, such as lower viscosity and higher drug-loading capacity. rsc.org In the synthesis of an amphiphilic star polymer, hydrophilic and hydrophobic polymer chains would be grown from the reactive sites on the siloxane core. researchgate.net Methodologies like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to create these complex architectures, using a multifunctional core to initiate the polymerization process. researchgate.netrsc.org

Surface Modification and Coating Technologies

This compound is utilized in surface modification to alter the surface properties of various substrates. Silanes are widely employed as coupling agents to enhance adhesion between dissimilar materials, such as an inorganic filler (e.g., glass, silica) and an organic polymer matrix. dakenchem.comamazonaws.com The reactive sites on the silane can form durable covalent bonds with hydroxyl groups present on inorganic surfaces. pcimag.com The organofunctional and siloxane portions of the molecule then orient away from the surface, creating a new interface that is compatible with the bulk polymer. This results in improved dispersion of fillers and enhanced mechanical strength of the resulting composite material. amazonaws.com Furthermore, the methyl and siloxane groups present in the molecule can render a surface hydrophobic (water-repellent) and lower its surface energy. gelest.com

| Application Area | Role of this compound | Resulting Material Enhancement |

|---|---|---|

| Silicone Rubber/Elastomers | Crosslinking Agent | Improved durability, thermal stability, and elasticity. sinosil.comalibaba.com |

| Polymer Composites | Property Enhancer | Increased mechanical strength and heat resistance. cfmats.commdpi.com |

| Silicone Sealants/Adhesives | Curing Agent (Addition-Cure) | Formation of flexible, durable, and non-corrosive seals. gelest.comsinosil.com |

| Advanced Polymer Synthesis | Polymer Precursor/Core | Creation of branched and star-shaped polymers with unique properties. wikipedia.orggoogle.com |

| Surface Technologies | Coupling Agent / Surface Modifier | Enhanced adhesion between organic and inorganic materials; creation of hydrophobic surfaces. dakenchem.comamazonaws.comgelest.com |

Contribution to Hydrophobic and Durable Surface Coatings

This compound is a key component in the development of hydrophobic and durable surface coatings. Its application is particularly noted in the treatment of various substrates to impart water-repellent properties. Research has demonstrated that coatings incorporating silane, such as those based on silica-methyltrimethoxysilane nanocomposites, can significantly increase the hydrophobicity of glass surfaces. researchgate.net The water contact angle (WCA), a measure of hydrophobicity, has been shown to increase with a higher concentration of silica (B1680970) in such coatings. researchgate.net For instance, nanocomposites using TEOS as a silica source have achieved WCAs as high as 132°. researchgate.net

In the textile industry, creating hydrophobic surfaces on fabrics like cotton is a significant area of research. Untreated cotton typically exhibits a low water contact angle, but after treatment with nanohybrid coatings containing silanes, the WCA can be dramatically increased. nih.gov For example, a double-coating method on cotton fabrics using nanohybrid coatings has resulted in a WCA of 148.83°, demonstrating excellent water repellency. nih.gov This enhancement is attributed to the combined effect of the surface roughness created by silica nanoparticles and the low surface energy imparted by the silane. nih.gov

Below is a table summarizing the effect of silane-based coatings on the water contact angle of different substrates:

| Substrate | Treatment | Resulting Water Contact Angle (WCA) | Reference |

| Glass | Silica-methyltrimethoxysilane nanocomposite (TEOS source) | 132° | researchgate.net |

| Glass | Silica-methyltrimethoxysilane nanocomposite (Sodium silicate (B1173343) source) | ~116° | researchgate.net |

| Cotton Fabric | Untreated | 53.8° | nih.gov |

| Cotton Fabric | Nanohybrid coating with long-alkyl-chain silane | 148.83° | nih.gov |

Application in Aerospace Sealant Adhesion Promotion

General Strategies for Surface Silylation

Surface silylation is a chemical process used to modify the properties of a surface by covalently bonding a silane agent to it. A common strategy involves the reaction of hydrolyzable silanes with surface hydroxyl (-OH) groups present on many materials, such as glass, metals, and cellulose. researchgate.net This reaction forms stable siloxane bonds (Si-O-Substrate), effectively altering the surface chemistry.

The process typically involves the following steps:

Hydrolysis: The alkoxysilane groups of the silane molecule hydrolyze in the presence of water to form reactive silanol (B1196071) groups. researchgate.net

Condensation: These silanol groups can then condense with each other to form a polysiloxane network. researchgate.net

Bonding: The silanol groups also react with the hydroxyl groups on the substrate surface, creating a durable covalent bond. researchgate.net

For particulate materials, silylation can be achieved by stirring the particles in a solution of the silane for a short period, followed by rinsing and curing at elevated temperatures or for an extended period at room temperature. gelest.com Another method is the addition of the silane as an additive to a dry blend of a polymer and filler before compounding. gelest.com The effectiveness of the silyation can be analyzed using techniques like solid-state NMR spectroscopy to determine the degree of silane attachment to the surface. researchgate.net

Hybrid Materials and Nanotechnology Initiatives

Integration in Hybrid Organic-Inorganic Material Architectures

This compound and similar organosilanes are fundamental building blocks in the creation of hybrid organic-inorganic materials. These materials combine the properties of both organic and inorganic components at a molecular level, leading to materials with unique and enhanced characteristics. mdpi.com The sol-gel process is a versatile method for preparing these hybrids, where organometallic compounds like silanes undergo hydrolysis and polycondensation reactions. mdpi.com

The integration of organosilanes allows for precise control over the material's structure at the nanoscale, enabling the development of materials with tailored properties for specific applications. mdpi.com For example, in the development of mechanically resistant and hydrophobic coatings, a matrix based on a siloxane network can be combined with other precursors like tetraethoxysilane (TEOS) to improve mechanical properties. mdpi.com The organic groups of the silane contribute to properties like hydrophobicity and flexibility, while the inorganic siloxane backbone provides thermal stability and hardness. mdpi.com This synergistic effect is key to the performance of hybrid materials in applications ranging from protective coatings to biomedical devices. mdpi.commdpi.com

Synthesis of Nanomaterials (e.g., Nanoparticles, Nanotubes)

In the field of nanotechnology, this compound and related silane coupling agents are utilized for the surface modification of nanomaterials, such as nanoparticles. The purpose of this modification is often to improve the dispersion and stability of the nanoparticles within a polymer matrix or other medium. nih.gov

For instance, silver nanoparticles (AgNPs) can be coated with a silane coupling agent. nih.gov This silanization process aims to enhance the hydrophobic properties of the nanoparticles, which can lead to better interaction and dispersion within a resin matrix. nih.gov The silane molecules form a coating on the surface of the nanoparticles, preventing them from agglomerating and ensuring a more uniform distribution throughout the host material. This is crucial for harnessing the unique properties of the nanomaterials in the final composite.

Catalysis and Organic Synthesis Beyond Polymerization

While widely known as monomers for silicone polymers, certain organosilanes also function as specialized reagents in organic chemistry.

Organosilanes containing silicon-hydride (Si-H) bonds are effective as mild and selective reducing agents in a variety of organic transformations. gelest.com The low electronegativity of silicon compared to hydrogen results in a polarized Si-H bond, giving the hydrogen a "hydridic" character. gelest.com This makes them safer and often more selective alternatives to powerful metal-based hydrides. This compound, which is also known by the synonym Methyltris(dimethylhydrogensiloxy)silane, contains these reactive Si-H groups, positioning it as a potential reducing agent within this chemical family. gelest.com These reagents can participate in ionic and transition-metal-catalyzed reductions of a wide array of organic functional groups. gelest.com

In preparative chemistry, the primary function of hydridic organosilanes is the reduction of organic compounds. gelest.com Their utility as chemical intermediates is well-established, serving as building blocks for more complex molecules. gelest.com The selective nature of silane-based reductions allows for the transformation of one functional group in the presence of others, a critical requirement in multi-step synthesis. gelest.com For example, they can be used for the reduction of aldehydes, ketones, esters, and amides. gelest.com Beyond reductions, specific silanes like Tetrakis(dimethylsiloxy)silane are used as crosslinkers for vinyl-functional silicones, demonstrating a distinct reagent functionality. gelest.com

Table 2: Examples of Organic Functional Groups Reducible by Organosilanes

| Functional Group Class | Specific Example |

|---|---|

| Carbonyls | Aldehydes, Ketones |

| Carboxylic Acid Derivatives | Esters, Lactones, Amides |

| Nitrogen Compounds | Imines, Enamines |

| Halides | Metal Halides |

| Unsaturated Systems | Olefins |

Source: Based on comprehensive reviews of organosilane reductions. gelest.com

Biomedical and Bio-Interface Research (General Siloxane Applications)

The inherent properties of the siloxane bond—flexibility, stability, and biocompatibility—make polysiloxanes foundational materials in biomedical applications. nih.gov Research focuses on modifying siloxane surfaces to enhance their interaction with biological systems.

A significant challenge in biomedical devices is preventing the non-specific adsorption of proteins, which can lead to fouling and adverse biological responses. nih.govacs.org A successful strategy to combat this involves grafting poly(ethylene oxide) (PEO), a hydrophilic and protein-resistant polymer, onto a silicone surface. nih.govacs.org This is often achieved using ambifunctional molecules that have a silane group at one end to anchor to the silicone network and a PEO chain at the other. acs.org

Research has shown that tethering the PEO chains to the silicone backbone via flexible siloxane linkers of varying lengths can significantly enhance performance. nih.govacs.org Longer siloxane tethers allow the PEO chains greater mobility, enabling them to more effectively migrate to the surface and create a hydrophilic, protein-repellent interface. nih.govacs.org This modification improves the stability of the material in a biological environment and has been shown to enhance thromboresistance. researchgate.net

Table 3: Effect of Siloxane Tether Length on Properties of PEO-Modified Silicones

| Siloxane Tether Length (n units) | Surface Property | Protein Resistance |

|---|---|---|

| Short (n=0) | Less Hydrophilic | Lower |

| Medium (n=4) | Moderately Hydrophilic | Moderate |

| Long (n=13) | More Hydrophilic | Higher |

Source: Based on research findings on PEO-silane modified silicones. nih.govacs.org

Polysiloxanes are extensively used as excipients and core components in advanced drug delivery systems due to their biocompatibility, chemical inertness, and permeability to various active compounds. dupont.comnih.gov They are integral to transdermal patches, where they can be formulated as adhesives that control the release of a drug through the skin. dupont.com The chemistry of the silicone can be precisely tailored; for instance, reducing the residual silanol content can create "amine-compatible" adhesives that are more stable when delivering amine-functional drugs. dupont.com

Siloxanes also play a crucial role in the formation of drug-carrying nanoparticles and nanocapsules. nih.govnih.gov By using siloxane-based surfactants and polymers, researchers can create stable, oil-filled nanocapsules with a polysiloxane shell, which can be used for applications like drug detoxification therapy. nih.gov The release of a drug from a silicone matrix is typically controlled by its diffusion through the cross-linked polymer network, allowing for sustained and predictable administration. nih.gov The versatility of silicone chemistry enables it to be adapted for a wide range of delivery systems, including those for transdermal, transmucosal, and long-term implantable devices. ijpras.com

Development of Sol-Gel Coatings for Medical Applications

The sol-gel process offers a versatile method for creating advanced coatings for medical devices, providing a unique opportunity to tailor surface properties to enhance biocompatibility and performance. This technique involves the transition of a colloidal solution (sol) into a gel-like network, which can then be applied to a substrate and cured to form a solid coating. The chemical precursors used in the sol-gel process can be carefully selected to impart specific functionalities to the final coating, such as hydrophobicity, biocompatibility, and controlled drug release.

In the context of medical applications, sol-gel coatings are of particular interest for their ability to modify the surface of metallic implants and other medical devices. researchgate.netnih.gov Uncoated metallic surfaces can sometimes elicit an adverse response from the body, leading to inflammation, corrosion, or poor integration with surrounding tissues. By applying a biocompatible sol-gel coating, a more favorable interface between the implant and the biological environment can be created. researchgate.net

Role of Silane Precursors in Sol-Gel Coatings

A variety of silane precursors are commonly employed in the sol-gel process to create these functional coatings. Compounds such as tetraethoxysilane (TEOS), methyltrimethoxysilane (B3422404) (MTMS), and diethoxydimethylsilane (B1329274) (DEDMS) are frequently used to form the silica-based network of the coating. researchgate.net The choice of precursor is critical as it dictates the final properties of the coating. For instance, the incorporation of methyl-groups, as found in MTMS, can significantly increase the hydrophobicity of the coating. researchgate.net This is a desirable property for many medical applications as it can reduce the adhesion of bacteria and other unwanted biological matter to the surface of a device.

Hybrid systems, which combine different silane precursors, are often used to achieve a balance of properties. For example, TEOS can be used to provide a hard, durable silica matrix, while a methyl-modified silane like MTMS can be added to tailor the surface energy and hydrophobicity. researchgate.net Research has shown that by adjusting the ratio of these precursors, it is possible to fine-tune the coating's characteristics to meet the specific demands of a medical application. researchgate.net

Detailed Research Findings

While a wide range of silane precursors have been investigated for the development of sol-gel coatings for medical applications, detailed research specifically focusing on the use of This compound in this context is not extensively available in publicly accessible scientific literature. The existing body of research tends to focus on more commonly used silanes such as those mentioned previously.

Studies on similar methyl-modified silanes, however, provide valuable insights into the potential role that a compound like this compound could play. Research on coatings formulated with MTMS and DEDMS has demonstrated that the inclusion of methyl groups leads to a more hydrophobic surface. researchgate.net The table below summarizes findings for coatings developed with these more commonly researched silane precursors.

| Precursor System | Substrate | Key Findings | Reference |

| MTMS/TEOS | Stainless Steel | Showed a balance between protection and bioactivation. | researchgate.net |

| DEDMS/TEOS | Stainless Steel | Resulted in a highly hydrophobic surface. | researchgate.net |

| PDMS/TEOS | Stainless Steel | Exhibited the highest hydrophobic behavior among the tested systems. | researchgate.net |

| VTMS/TEOS | Titanium Alloys | Provided excellent corrosion resistance in simulated physiological solutions. | nih.govmdpi.comnih.gov |

| GPTMS/MTEOS | Magnesium Alloy | Enhanced corrosion resistance and biocompatibility. | researchgate.net |

This table presents data for illustrative purposes based on research on similar silane precursors, due to the lack of specific data for this compound.

The research indicates that the organic modifying groups on the silane precursor are key determinants of the final coating's properties. It is plausible that this compound, with its multiple dimethylsiloxy groups, could be investigated for its potential to create highly hydrophobic and flexible coatings. However, without specific studies, its performance characteristics in a sol-gel system for medical applications remain hypothetical.

Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural and Mechanistic Investigations

Spectroscopy is the cornerstone for the analysis of METHYLTRIS(DIMETHYLSILOXY)SILANE, offering non-destructive and highly detailed information regarding its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the unambiguous structural determination of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a clear map of the proton, carbon, and silicon environments within the molecule.

Proton (¹H) NMR spectroscopy distinguishes the different proton environments in the this compound molecule. The spectrum typically shows two primary signals. The eighteen protons of the three equivalent dimethylsiloxy groups ([CH₃]₂SiO) are magnetically shielded and appear at a chemical shift of approximately 0.09 ppm. The three protons of the central methyl group (CH₃Si) are slightly less shielded and resonate at around 0.14 ppm. The relative integration of these peaks, a 6:1 ratio, confirms the count of protons in these distinct environments.

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Number of Protons |

|---|---|---|

| -O-Si(CH₃)₂ | 0.09 | 18 |

| -Si-CH₃ | 0.14 | 3 |

Carbon-13 (¹³C) NMR spectroscopy is employed to elucidate the carbon framework of the molecule. The spectrum displays two distinct signals corresponding to the two types of methyl carbons. The carbons of the dimethylsiloxy groups (-O-Si(CH₃)₂) typically resonate at approximately 1.0 ppm. In contrast, the carbon of the central methyl group (-Si-CH₃) is found further upfield, at a chemical shift of about -4.0 ppm.

| Carbon Environment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| -O-Si(CH₃)₂ | 1.0 |

| -Si-CH₃ | -4.0 |

| Silicon Environment | Notation | Approximate Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃-Si(-O-)₃ | T | -65 to -70 |

| (CH₃)₃Si-O- | M | Around -8 |

Advanced NMR experiments like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. libretexts.orgopenstax.org In a DEPT-135 experiment of this compound, both the carbons of the dimethylsiloxy groups and the central methyl group would appear as positive signals, confirming they are CH₃ groups. libretexts.orgopenstax.org This technique provides an additional layer of confirmation for the structural assignment. libretexts.orgopenstax.org

Infrared (IR) spectroscopy identifies the functional groups present in this compound by measuring the vibrations of its chemical bonds. The IR spectrum provides a characteristic fingerprint of the molecule. Key absorption bands confirm the presence of the siloxane framework and methyl groups. gelest.com A strong, broad absorption between 1100 and 1000 cm⁻¹ is characteristic of the Si-O-Si asymmetric stretching vibration. gelest.com The C-H bonds in the methyl groups show stretching vibrations around 2960-2900 cm⁻¹. researchgate.net A sharp band near 1260 cm⁻¹ corresponds to the symmetric bending of the Si-CH₃ groups, and Si-C stretching vibrations are typically observed in the 840-790 cm⁻¹ region. gelest.comresearchgate.net

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (in CH₃) | 2960-2900 | Medium-Strong |

| Si-CH₃ symmetric bend | 1260 | Strong, Sharp |

| Si-O-Si asymmetric stretch | 1100-1000 | Very Strong, Broad |

| Si-C stretch | 840-790 | Medium-Strong |

Infrared (IR) Spectroscopy

Chromatographic Techniques for Separation and Identification

Gas Chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. alfa-chemistry.com It is particularly valuable for determining the purity of the compound and for quantitative analysis. silicones.eu In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation of components is based on their differential partitioning between the mobile and stationary phases, which is influenced by factors such as boiling point and polarity. alfa-chemistry.com

For the analysis of siloxanes, a flame ionization detector (FID) is commonly employed due to its high sensitivity to organic compounds. silicones.eu To ensure accurate quantification, an internal standard method is often used. This involves adding a known amount of a reference compound to the sample before injection. silicones.eu Acetone is a common solvent for preparing siloxane samples for GC analysis. silicones.eu

A typical GC analysis of this compound would involve:

Dissolving the sample in a suitable solvent, such as acetone, along with an internal standard. silicones.eu

Injecting the solution into the GC system.

Using a temperature-programmed oven to facilitate the separation of components.

Detecting the eluted components using an FID.

Calculating the purity or concentration of this compound based on the peak areas relative to the internal standard.

Challenges in the GC analysis of siloxane-containing samples include the potential for contamination from high-boiling-point components. Techniques like backflushing can be employed to mitigate this issue and shorten analysis times. shimadzu.com

The table below summarizes typical parameters for the GC analysis of siloxanes:

| Parameter | Description |

| Technique | Gas Chromatography (GC) |

| Detector | Flame Ionization Detector (FID) |

| Purpose | Purity assessment and quantitative analysis |

| Sample Preparation | Dissolution in a solvent (e.g., acetone) with an internal standard |

| Key Advantage | High resolution separation of volatile components |

| Potential Challenge | Column contamination by non-volatile residues |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. nih.govfrontiersin.org This hyphenated technique is indispensable for the structural elucidation of unknown components in a sample and for studying the degradation products of this compound. researchgate.net

As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio, which serves as a unique fingerprint for a particular compound. alfa-chemistry.com By comparing the obtained mass spectrum with libraries of known spectra, the identity of the compound can be confirmed. nist.govnist.gov

GC-MS is particularly useful for:

Confirming the identity of the main peak as this compound. lgcstandards.com

Identifying impurities that may be present in the sample.

Analyzing degradation products formed under various stress conditions (e.g., hydrolysis, thermal decomposition). researchgate.net For instance, dimethylsilanediol (B41321) is a known degradation product of some siloxanes. researchgate.net

Detecting and quantifying trace levels of siloxanes in environmental or biological samples. frontiersin.org

The use of selected ion monitoring (SIM) mode in GC-MS can enhance sensitivity and selectivity for target analytes. frontiersin.org

The mass spectrum of this compound would show a characteristic fragmentation pattern, which can be used for its unambiguous identification.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size in solution. macalester.edu It is particularly useful for characterizing polymers and oligomers, providing information about their molecular weight and molecular weight distribution. macalester.edu

In GPC/SEC, the sample is passed through a column packed with porous gel particles. Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and therefore have a longer retention time.

For a discrete compound like this compound, GPC/SEC can be used to:

Confirm its monomeric nature and the absence of higher molecular weight oligomers or polymers.

Monitor polymerization reactions where this compound might be used as a monomer or a crosslinking agent.

Analyze the products of controlled hydrolysis and condensation reactions, which can lead to the formation of oligomeric species.

The molecular weight of the eluting species is determined by calibrating the column with a series of standards of known molecular weight. The results provide valuable insights into the size and dispersity of the siloxane species in a sample.

Auxiliary Analytical Techniques

In addition to the primary spectroscopic and chromatographic methods, other analytical techniques can provide complementary information about this compound:

Elemental Analysis: This technique determines the elemental composition (e.g., %C, %H) of the compound, which can be compared with the theoretical values calculated from the molecular formula to verify its purity and identity. lgcstandards.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to assess the thermal stability of this compound and to identify the temperatures at which decomposition occurs. alfa-chemistry.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine thermal transitions such as melting point, boiling point, and glass transition temperature. alfa-chemistry.com

These auxiliary techniques, when used in conjunction with the primary methods, provide a comprehensive analytical characterization of this compound.

Elemental Analysis (e.g., Carbon, Hydrogen, Silicon Content)

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements within a compound. For a specific molecule like Methyltris(trimethylsiloxy)silane, this method serves to verify its empirical and molecular formula by comparing experimentally determined values with theoretically calculated percentages. The theoretical composition is derived directly from its chemical formula, C₁₀H₃₀O₃Si₄. nist.gov This analytical validation is a critical first step in the characterization of a newly synthesized or purified compound, ensuring its identity and purity before further investigation.

The comparison between theoretical and experimental values provides a quantitative measure of the sample's purity. For organosilicon compounds, accurate determination of carbon, hydrogen, and especially silicon content is paramount.

Table 1: Theoretical Elemental Composition of Methyltris(trimethylsiloxy)silane

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms per Molecule | Total Mass per Element ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 38.65% |

| Hydrogen | H | 1.008 | 30 | 30.24 | 9.73% |

| Oxygen | O | 15.999 | 3 | 47.997 | 15.45% |

| Silicon | Si | 28.085 | 4 | 112.34 | 36.17% |

| Total | 310.687 | 100.00% |

This interactive table provides the theoretical elemental breakdown of Methyltris(trimethylsiloxy)silane based on its molecular formula and the atomic masses of its constituent elements.

Evolved Gas Analysis–Mass Spectrometry (EGA–MS) for Degradation Products

Evolved Gas Analysis (EGA) is a powerful technique for studying the thermal stability of materials and identifying the gaseous products released upon heating. measurlabs.com When coupled with a mass spectrometer (MS), the TGA-MS system provides real-time identification of evolved volatile species associated with specific mass loss events observed in thermogravimetric analysis (TGA). eag.commt.com This is particularly useful for understanding the degradation mechanisms of siloxane-based materials.

The process involves heating a sample under a controlled atmosphere and temperature ramp. eag.com The gases that evolve are transferred to a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for their identification. eag.comeag.com Studies on silicone sealants and siloxane polymers have utilized EGA-MS to investigate structural changes due to aging and thermal decomposition. eag.comund.edu For instance, the analysis can detect the release of adsorbed water and solvents at lower temperatures, followed by the evolution of cyclic siloxane oligomers (e.g., D3, D4) at higher temperatures, which are characteristic products of siloxane backbone degradation. eag.com

Table 2: Common Evolved Gas Species from Siloxane Decomposition Detected by EGA-MS

| Temperature Range | Evolved Species | Origin/Interpretation |

| < 200°C | H₂O, CO₂ | Release of adsorbed moisture and solvents. eag.com |

| 200°C - 400°C | H₂O | Formed from thermal decomposition. eag.com |

| 400°C - 600°C | Cyclic Siloxanes (D3, D4, etc.) | Initial thermal degradation of the siloxane backbone. eag.com |

| > 600°C | Additional Cyclic Siloxanes, H₂ | Further decomposition and carbonization. eag.com |

This interactive table summarizes typical degradation products observed during the EGA-MS analysis of silicone materials at different temperature ranges.

Pyrolysis–Gas Chromatography–Mass Spectrometry (Py–GC–MS) for Material Decomposition

Pyrolysis–Gas Chromatography–Mass Spectrometry (Py-GC-MS) is a highly effective analytical method for the chemical characterization of complex materials like polymers that are not sufficiently volatile for direct analysis by GC-MS. eag.com The technique involves the thermal degradation of the material in an inert atmosphere, which breaks the polymer down into smaller, more volatile fragments called pyrolyzates. eag.comnist.gov These fragments are then separated by a gas chromatograph and identified by a mass spectrometer. chromatographyonline.com

This method generates a unique "pyrolytic signature profile" or fingerprint for a given polymer, which is invaluable for identifying the material and studying its composition and decomposition pathways. und.edu Different pyrolysis modes can be employed, such as a "double-shot" technique, where a lower temperature thermal desorption step first analyzes additives and oligomers, followed by a high-temperature pyrolysis step to break down the polymer backbone. eag.com Py-GC-MS has been successfully applied to analyze complex systems, including silicone-based materials, to understand their detailed chemical structure and degradation. und.edunih.gov

Table 3: Characteristic Pyrolyzates in the Analysis of Polydimethylsiloxane (B3030410) (PDMS) by Py-GC-MS

| Pyrolysis Product | Common Name | Significance |

| Hexamethylcyclotrisiloxane | D3 | Primary cyclic degradation product of PDMS. |

| Octamethylcyclotetrasiloxane | D4 | Common cyclic degradation product of PDMS. eag.com |

| Decamethylcyclopentasiloxane | D5 | Cyclic degradation product of PDMS. |

| Toluene, Benzene | - | Aromatic hydrocarbons formed during pyrolysis. chromatographyonline.com |

| Various linear siloxanes | - | Fragments of the original polymer chain. |

This interactive table lists common fragments identified by Py-GC-MS during the analysis of polydimethylsiloxane, a polymer structurally related to this compound.

Light Scattering and Viscosimetry for Polymer Characterization

For polymers derived from or related to this compound, a combination of light scattering and viscosimetry provides comprehensive characterization of their solution properties. chromatographyonline.com These techniques are often coupled with Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) to analyze the entire molecular weight distribution of a polymer sample. azom.com

Light Scattering: Dynamic Light Scattering (DLS) measures fluctuations in scattered light intensity due to the Brownian motion of particles in solution, which allows for the determination of their hydrodynamic radius. azonano.com Static Light Scattering (SLS) is used to determine the absolute weight-average molecular weight (Mw) and the second virial coefficient (A₂), which provides information about polymer-solvent interactions. acs.org These methods are powerful for characterizing polymers without relying on column calibration with standards. wyatt.com

Viscosimetry: This technique measures the viscosity of a polymer solution. An online viscometer coupled with GPC/SEC determines the intrinsic viscosity ([η]), a measure of a polymer's contribution to the solution viscosity. lcms.cz The relationship between intrinsic viscosity and molecular weight is described by the Mark-Houwink equation, [η] = K Mᵃ. The Mark-Houwink parameters (K and α) provide valuable insight into the polymer's conformation and structure (e.g., random coil, rigid rod, or branched structure). wyatt.com The combination of light scattering and viscometry allows for a detailed understanding of a polymer's size, molecular weight, and structure in solution. chromatographyonline.com

Table 4: Polymer Properties Determined by GPC with Light Scattering and Viscometry Detectors

| Parameter | Symbol | Technique(s) | Information Provided |

| Weight-Average Molecular Weight | Mw | Static Light Scattering (SLS) | Absolute measure of the average polymer molecular weight. wyatt.com |

| Hydrodynamic Radius | Rh | Dynamic Light Scattering (DLS) | The effective size of the hydrated polymer in solution. acs.org |

| Intrinsic Viscosity | [η] | Viscometry | A measure of molecular density and conformation in solution. lcms.cz |

| Mark-Houwink Parameters | K and α | Viscometry & SLS | Describes the relationship between molecular weight and intrinsic viscosity, indicating polymer structure. wyatt.comlcms.cz |

This interactive table outlines key parameters obtained from the combined use of light scattering and viscosimetry for the characterization of polymers.

Environmental Pathways and Distribution

The movement and persistence of this compound in the environment are governed by its physical and chemical properties, leading to its distribution across various environmental compartments.

Atmospheric Release and Photodegradation Mechanisms

Volatile methyl siloxanes (VMS) can be released directly into the atmosphere, where their primary degradation pathway is through reactions with hydroxyl (OH) radicals. researchgate.net While specific kinetic data for this compound is not extensively detailed in the reviewed literature, the general mechanism for volatile organosilicon compounds involves photodegradation. Volatile methylsiloxanes that enter the atmosphere can degrade completely in the presence of sunlight, ultimately breaking down into silica (B1680970), water, and carbon dioxide. youtube.com The atmospheric lifetimes of some VMS, such as D3, D4, D5, and D6, can range from 2 to 30 days, allowing for potential long-range transport. pjoes.com

Occurrence in Aquatic Environments and Water Quality Assessment

Siloxanes enter aquatic environments primarily through wastewater treatment plant effluents. frontiersin.orgresearchgate.net Due to their hydrophobic nature, they tend to partition to sediment and sludge. frontiersin.orgresearchgate.net

A study focused on measuring cyclic volatile methylsiloxanes (cVMS) in the aquatic environment utilized methyltris(trimethylsiloxy)silane, a structurally related branched siloxane, as a performance reference compound (PRC) for passive sampling devices. The research, conducted in the effluent of a wastewater treatment plant, provided insights into the behavior of such compounds. The findings indicated that the offloading of methyltris(trimethylsiloxy)silane from the low-density polyethylene (LDPE) samplers was slow, which has implications for its interaction and persistence in aquatic systems. This behavior suggests that while it may enter aquatic environments, its movement and partitioning are complex processes.

Biodegradation Studies and Microbial Interactions

Previously considered inert, organosilicon compounds are now recognized as being susceptible to biodegradation, a process mediated by various microorganisms. researchgate.net

Evidence of Biological Degradation Potential for Organosilicon Compounds

The biodegradability of organosilicon compounds, including siloxanes, has been established through numerous studies. researchgate.net Polydimethylsiloxane (PDMS), for example, is known to biodegrade in soil through mechanisms that include abiotic hydrolysis and microbial action. researchgate.net The ultimate degradation products of silicones in the environment are common, non-toxic substances such as silica, silicic acid, and carbon dioxide. youtube.com

The degradation of PDMS is thought to occur via chemical processes like clay-catalyzed hydrolysis, with dimethylsilanediol (DMSD) being a primary degradation product found in soils. nih.gov However, evidence also points to direct microbial action. Various bacteria have been shown to utilize organosilicon compounds as a sole source of energy for growth. researchgate.net While many organosilicon compounds show potential for degradation, some, including certain cyclic, linear, and branched siloxanes, can be resistant to microbial breakdown.

Role of Methyltris(trimethylsiloxy)silane as Potential Transient Intermediate in Degradation

The degradation of complex silicone polymers often involves the formation of smaller, transient intermediates. For instance, the degradation of PDMS can yield cyclosiloxanes (D3–D8) as intermediate products before further breakdown. doria.fi The main breakdown product is often identified as dimethylsilanediol (DMSD). doria.fidoria.fi While the formation of intermediates is a known aspect of siloxane degradation, the specific role of this compound as a transient intermediate in the biodegradation of larger silicone polymers is not explicitly detailed in the currently available scientific literature.

Identification of Microbial Strains with Siloxane-Degrading Capabilities (e.g., Pseudomonas)

A variety of microbial strains have been identified with the ability to degrade siloxanes. The genus Pseudomonas is frequently cited as a key player in this process. researchgate.net Studies have reported the degradation of both high and low molecular weight silicone oils under aerobic conditions by pure and mixed cultures of Pseudomonas fluorescens and Pseudomonas putida. nih.gov

In experiments using activated sludge to biodegrade octamethylcyclotetrasiloaxane (D4), the predominant bacteria detected belonged to the genus Pseudomonas. researchgate.net Furthermore, anaerobic degradation of low-molecular-weight siloxanes has also been demonstrated. For example, D4 was shown to be susceptible to anaerobic degradation by sewage microorganisms. nih.gov Beyond Pseudomonas, other genera such as Paracoccus have been cultivated under anaerobic conditions for the microbial degradation of organo-silicon compounds. google.com

| Microbial Genus | Condition | Degraded Compound(s) | Key Findings |

| Pseudomonas | Aerobic | High and low molecular weight PDMS, D4 | Dominant genus in mixed cultures degrading D4. researchgate.net Includes species P. fluorescens and P. putida. nih.gov |

| Pseudomonas | Anaerobic | Low-molecular-weight PDMS (D4) | Demonstrated degradation in sewage sludge. nih.gov |

| Paracoccus | Anaerobic | Organosilicon compounds, Dimethylsilanediol | Capable of oxidizing methyl groups using an alternative electron acceptor. google.com |

| Various Bacteria | Aerobic | Tetraethoxysilane, Diethoxydimethylsilane (B1329274) | Able to use compounds as a sole source of energy for growth. researchgate.net |

Emerging Research Frontiers and Future Perspectives

The field of siloxane chemistry, with compounds like Methyltris(dimethylsiloxy)silane at its core, is continually evolving. Researchers are pushing the boundaries to create more sustainable processes, develop materials with enhanced capabilities, and explore new applications in cutting-edge technologies. This section delves into the emerging frontiers that are shaping the future of siloxane systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for methyltris(dimethylsiloxy)silane, and how can purity be validated?

- Methodological Answer : Synthesis typically involves condensation reactions between silanol-terminated precursors and methyl trichlorosilane under inert atmospheres. Purity validation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : To confirm the absence of residual hydroxyl groups and validate substituent ratios .

- Fourier-Transform Infrared Spectroscopy (FTIR) : To detect Si-O-Si stretching vibrations (~1000–1100 cm⁻¹) and rule out hydrolyzed byproducts .

- Elemental Analysis : To verify stoichiometric consistency (e.g., C:H:Si ratios) .

- Data Table :

| Parameter | Target Value | Technique |

|---|---|---|

| Si-O-Si Stretching | 1000–1100 cm⁻¹ | FTIR |

| Residual Chloride | <0.1% | Titration |

Q. How should researchers characterize the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen/air (typical range: 250–300°C).

- Differential Scanning Calorimetry (DSC) : Identify glass transition (Tg) or exothermic crosslinking events .

- Dynamic Mechanical Analysis (DMA) : Assess viscoelastic properties in polymer matrices .

- Critical Consideration : Moisture exposure during testing may accelerate hydrolytic degradation; use desiccated samples .

Q. What storage conditions are critical for maintaining stability?

- Guidelines :

- Store under inert gas (argon/nitrogen) at temperatures <5°C to prevent hydrolysis .

- Use amber glass vials to minimize UV-induced radical formation .

- Validation : Monitor viscosity and FTIR spectra periodically to detect premature crosslinking or silanol formation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict hydrolytic degradation pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Model hydrolysis kinetics by calculating activation energies for Si-O bond cleavage in aqueous environments. Compare with experimental Arrhenius plots .

- Molecular Dynamics (MD) : Simulate interfacial interactions between siloxane chains and water molecules to identify vulnerable sites .

- Case Study : Simulations reveal base-catalyzed hydrolysis dominates over acid-mediated pathways due to nucleophilic attack on silicon centers .

Q. How can contradictions in reported toxicity data (e.g., LD50 variability) be resolved?

- Methodological Answer :

- Systematic Review : Aggregate data from preclinical studies (e.g., OECD Guidelines 423/425) and apply meta-analysis to assess dose-response heterogeneity .

- In Silico Toxicology : Use QSAR models to predict acute oral toxicity while controlling for variables like purity, solvent carriers, and species-specific metabolism .

- Data Table :

| Study Type | LD50 (mg/kg, Rat) | Confidence Interval | Reference |

|---|---|---|---|

| Acute Oral Toxicity | 2000–3000 | ±150 |

Q. What mechanistic insights explain crosslinking efficiency in silicone polymers?

- Methodological Answer :

- Kinetic Studies : Monitor condensation cure rates via rheometry, correlating viscosity changes with oxime elimination (e.g., methyl ethyl ketoxime byproduct detection via GC-MS) .

- Spectroscopic Analysis : Use Raman spectroscopy to track Si-O-Si network formation and quantify crosslink density .

- Key Finding : Crosslinking efficiency depends on steric hindrance from substituents; methyl groups reduce reactivity compared to vinyl analogs .

Data Contradiction Analysis Framework

- Step 1 : Categorize conflicting data (e.g., toxicity vs. reactivity) into conceptual "buckets" (e.g., experimental conditions, purity thresholds) .

- Step 2 : Apply iterative triangulation—compare results across techniques (e.g., NMR for purity, TGA for stability) to isolate variables .

- Step 3 : Design controlled replication studies to test hypotheses (e.g., humidity impact on hydrolysis rates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.